1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
Description
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a piperidine core substituted with a 3-cyanopyrazine moiety and a naphthalen-1-ylmethyl group.
Properties
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c24-14-21-22(26-11-10-25-21)29-12-8-17(9-13-29)15-27-23(30)28-16-19-6-3-5-18-4-1-2-7-20(18)19/h1-7,10-11,17H,8-9,12-13,15-16H2,(H2,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFNXYKVXJULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound incorporates a piperidine ring, a cyanopyrazine moiety, and an aromatic naphthalene group, which may confer significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈N₄, with a molecular weight of approximately 306.39 g/mol. The structure can be represented as follows:
This compound's design suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound may be attributed to several mechanisms:
Enzyme Inhibition:
Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases and enzymes involved in cellular signaling pathways. For instance, compounds derived from cyanopyrazine have shown potential as inhibitors of checkpoint kinase 1 (Chk1), which plays a crucial role in cell cycle regulation .
Receptor Modulation:
The piperidine ring structure suggests that this compound may interact with neurotransmitter receptors. Studies involving similar compounds indicate potential activity at muscarinic receptors, particularly M4, which are implicated in neurological disorders.
Biological Activity Data
A summary of relevant biological activities observed in studies involving similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(3-cyano-4-fluorophenyl)piperazine | Piperidine core with cyano and fluorine substituents | Potential anticancer activity |
| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Aryl and piperidine components | Inhibitor of soluble epoxide hydrolase |
| Thiourea derivatives | Similar urea structure with sulfur | Antimicrobial properties |
These comparisons highlight the unique combination of functional groups present in this compound, suggesting its distinct pharmacological profile.
Case Study 1: Chk1 Kinase Inhibition
A study focusing on cyanopyrazine derivatives demonstrated that modifications to the structure could lead to potent Chk1 inhibitors. Specifically, one compound exhibited an IC50 value of 1.7 µM against doxorubicin-induced cell cycle arrest, indicating significant potential for cancer therapy applications .
Case Study 2: Neuroprotective Effects
In vitro assays have shown that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a piperidine ring, a cyanopyrazine moiety, and a naphthalene group linked through a urea functional group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazine Ring : Starting from 3-cyanopyrazine, cyclization reactions are employed to construct the pyrazine structure.
- Piperidine Ring Introduction : This is achieved via nucleophilic substitution reactions with suitable derivatives.
- Urea Formation : The final step involves reacting the intermediate with isocyanates to yield the urea moiety.
The detailed synthetic route requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The compound exhibits significant biological activity, making it a candidate for various therapeutic applications:
Anticancer Properties
Research indicates that compounds with similar structures demonstrate antiproliferative effects against various cancer cell lines. For instance, diaryl ureas have been shown to inhibit cancer cell growth significantly. In vitro studies have reported IC50 values for related compounds in the range of 2.12 to 3.90 μM against A549 and HCT-116 cancer cell lines . These findings suggest that 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may also exhibit similar anticancer activity.
Potential Therapeutic Applications
Given its promising biological properties, this compound may have several therapeutic applications:
- Cancer Treatment : As an antiproliferative agent, it could be developed into a treatment for various cancers.
- Neuropharmacology : The piperidine component suggests potential applications in neuropharmacology, possibly targeting dopamine receptors or other neurological pathways.
- Antimicrobial Activity : Preliminary studies indicate that related compounds possess antimicrobial properties, warranting further investigation into this aspect for potential drug development.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 2.12 | |
| Antiproliferative | HCT-116 (Colon Cancer) | 3.90 | |
| Antimicrobial | Various Bacterial Strains | TBD |
Case Studies
Several studies have explored compounds structurally related to this compound:
- Study on Diaryl Ureas : A series of diaryl urea derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of similar compounds to target proteins can be significantly improved through structural optimization and hybridization strategies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its 3-cyanopyrazine and naphthalenylmethyl substituents. Below is a comparative analysis with structurally related urea derivatives from the evidence:
Key Observations
The naphthalenylmethyl group provides extended π-system interactions, which may improve target affinity relative to smaller aryl groups (e.g., biphenyl in Compound 4 or coumarin in ACPU) .
Synthetic Complexity: ACPU and related compounds () are synthesized via EDCI/DMAP-mediated coupling, achieving moderate yields (51–66%). The target compound likely requires similar coupling strategies for its cyanopyrazine and naphthalenylmethyl groups . In contrast, sulfonamide derivatives (e.g., Compounds 12–13 in ) use sulfonyl chlorides, which are less polar than cyanopyrazine but easier to functionalize .
Pharmacological Potential: While ACPU is a confirmed sEH inhibitor, the target compound’s cyanopyrazine group may confer selectivity for kinases or other enzymes requiring polar interactions . Compounds with naphthalene (e.g., ) are often explored for anticancer or anti-inflammatory activity due to their ability to penetrate lipid bilayers .
Research Findings and Implications
- Therapeutic Hypotheses : Based on analogs, the compound may exhibit sEH inhibition, kinase modulation, or anticancer activity, driven by its balanced polarity and aromaticity .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are key intermediates validated?
The synthesis involves multi-step reactions, typically starting with the formation of the piperidine-pyrazine core followed by urea bond formation. Critical steps include:
- Coupling of intermediates : Reacting a 3-cyanopyrazine-modified piperidine derivative with a naphthalenemethyl isocyanate under anhydrous conditions to form the urea linkage .
- Optimization : Temperature (often 60–80°C), solvent choice (e.g., DMF or dichloromethane), and catalysts (e.g., triethylamine) are critical for yield and purity .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For example, -NMR can resolve methylene protons adjacent to the urea group, while HRMS validates molecular weight .
Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm) and carbon types (urea carbonyl at ~160 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O bond ~1.23 Å) and dihedral angles between the piperidine and naphthalene moieties, critical for understanding conformational stability .
- Mass Spectrometry : Electrospray Ionization (ESI-MS) confirms the molecular ion peak (e.g., m/z 427.2 for [M+H]) .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:
- Structural benchmarking : Compare activity of derivatives (e.g., replacing naphthalene with bipyridine in ) to isolate pharmacophoric contributions.
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
- Computational docking : Use molecular dynamics to predict binding affinities to targets like kinases or GPCRs, reconciling disparities between in vitro and cellular data .
Advanced: What strategies improve synthetic yield while minimizing side reactions?
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in urea formation .
- Catalyst screening : Bases like DBU reduce side-product formation during isocyanate-amine coupling .
- Temperature gradients : Stepwise heating (e.g., 50°C for initial coupling, 80°C for cyclization) improves regioselectivity .
- Purification : Flash chromatography with gradients (e.g., 5–30% EtOAc/hexane) isolates the product from byproducts like unreacted isocyanates .
Advanced: How do substituents on the piperidine and naphthalene groups influence biological activity?
- Piperidine modifications : Introducing electron-withdrawing groups (e.g., 3-cyano in ) enhances target binding via dipole interactions.
- Naphthalene substitutions : 1-Naphthyl (vs. 2-naphthyl) increases lipophilicity, improving membrane permeability in cellular assays .
- Steric effects : Bulky groups on the piperidine nitrogen reduce off-target interactions, as seen in kinase selectivity studies .
Methodological: What analytical workflows resolve impurities in final product batches?
- HPLC-PDA : Reverse-phase C18 columns (gradient: 10–90% MeCN/HO) detect impurities at 254 nm.
- LC-MS/MS : Identifies side products (e.g., hydrolyzed urea derivatives) via fragmentation patterns .
- Recrystallization : Methanol/water mixtures (7:3 v/v) remove polar byproducts .
Emerging Research: What computational tools predict this compound’s pharmacokinetics?
- ADMET prediction : Tools like SwissADME estimate logP (~3.5), suggesting moderate blood-brain barrier penetration.
- CYP450 inhibition : Schrödinger’s QikProp models highlight potential interactions with CYP3A4, guiding toxicity studies .
- Binding free energy calculations : MM-GBSA in AMBER validates docking poses against crystallographic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
